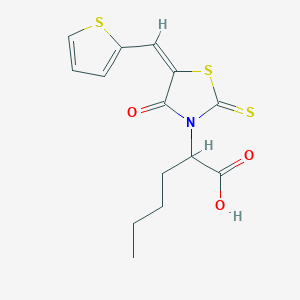

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid

Description

The compound (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid features a thiazolidinone core substituted with a thiophen-2-ylmethylene group at position 5 and a hexanoic acid chain at position 2.

Properties

IUPAC Name |

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S3/c1-2-3-6-10(13(17)18)15-12(16)11(21-14(15)19)8-9-5-4-7-20-9/h4-5,7-8,10H,2-3,6H2,1H3,(H,17,18)/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEZJBQFAUUVPY-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CS2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis

The synthesis of thiazolidinone derivatives, including the target compound, typically involves condensation reactions followed by cyclization processes. For instance, the reaction of thioglycolic acid with appropriate aldehydes and amino acids can yield a variety of thiazolidinone structures with diverse biological properties. The specific synthesis pathway for (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid involves the formation of the thiazolidinone ring through the reaction of hexanoic acid derivatives with thiophenyl aldehydes.

Antimicrobial Activity

Research has shown that compounds containing the thiazolidinone framework exhibit significant antimicrobial properties. For example, derivatives similar to (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid have been tested against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5b | S. aureus | 0.56 μM |

| 5g | E. coli | 1.00 μM |

| 5e | L. monocytogenes | 0.75 μM |

These studies indicate that modifications in the structure can significantly enhance or diminish antibacterial activity, suggesting a structure–activity relationship that warrants further investigation .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. For instance, compounds similar to (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid demonstrated promising activity against human leukemia cell lines. The cytotoxic effects were measured using assays such as MTT and Trypan blue, revealing that certain derivatives could induce apoptosis effectively:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HL-60 | 10 | Apoptosis induction via caspase activation |

| 5f | K562 | 8 | Cell cycle arrest |

The presence of electron-donating groups was found to enhance the anticancer efficacy, highlighting the importance of molecular structure in therapeutic applications .

Antioxidant Activity

In addition to antimicrobial and anticancer activities, thiazolidinone derivatives have shown antioxidant properties. The antioxidant capacity is often evaluated using DPPH and ABTS assays. Compounds derived from similar frameworks have exhibited varying degrees of radical scavenging activity:

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| S20 | 85% |

| S16 | 78% |

These findings suggest that the incorporation of specific functional groups can enhance antioxidant potential, making these compounds valuable in preventing oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activities of thiazolidinone derivatives:

- Antimicrobial Evaluation : A study synthesized a series of thiazolidinones and tested them against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with some compounds achieving MIC values as low as 0.56 μM .

- Anticancer Mechanisms : Research on thiazolidinones indicated their ability to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation, with specific derivatives showing enhanced efficacy against leukemia cells .

- Antioxidant Properties : Various thiazolidinone compounds were tested for their ability to scavenge free radicals in vitro, revealing promising results that support their potential use as antioxidant agents in therapeutic applications .

Scientific Research Applications

Antiviral Properties

One of the primary applications of this compound is its potential as an antiviral agent . Research indicates that derivatives of thiazolidinones, including this compound, exhibit inhibitory effects against viral infections. Specifically, it has been noted to target the hemagglutinin of the influenza virus and the glycoproteins of HIV, which are crucial for viral entry into host cells . The mechanism involves blocking the fusion process mediated by these proteins, thus preventing the virus from successfully infecting the host.

Enzyme Inhibition

The compound has shown promise as an inhibitor of protein tyrosine phosphatase type IVA 3 (PTP4A3) . This enzyme is implicated in various cancers and other diseases due to its role in cell signaling and proliferation. Studies have demonstrated that (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid can inhibit PTP4A3 with an IC50 value indicating effective binding affinity . This property suggests potential applications in cancer therapy, where modulation of PTP4A3 activity could influence tumor growth and metastasis.

Case Studies and Research Findings

Several studies have documented the effects of thiazolidinone derivatives, including this compound:

- Antiviral Efficacy : In vitro studies have reported that compounds similar to (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid can reduce viral load in infected cells by over 90% when administered at optimal concentrations .

- Cancer Research : A study highlighted the compound's ability to inhibit PTP4A3, leading to reduced cell proliferation in cancer cell lines. The findings suggest that this compound could serve as a lead for developing new anticancer drugs targeting PTP4A3 .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antiviral | Inhibition of viral entry via hemagglutinin/HIV glycoproteins | Over 90% reduction in viral load in vitro |

| Cancer Therapy | Inhibition of PTP4A3 | Reduced cell proliferation in cancer cell lines |

| General Biological Activity | Interaction with various cellular pathways | Potential modulation of immune responses |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Thiophene vs. Furan/Indole/Phenyl Substituents

- Furan Derivatives: (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids () replace the thiophene with a furan ring. These compounds showed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL.

- Indole Derivatives : Compounds like (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one () exhibit antifungal activity against Candida albicans (MIC = 16 µg/mL). The indole moiety’s planar structure contrasts with thiophene’s smaller heterocycle, which may alter binding to fungal targets .

- Benzimidazole-Rhodanine Conjugates: Compound 9d () features a benzimidazole substituent and rhodanine-3-acetic acid chain. It inhibits human topoisomerase I/IIα with IC₅₀ values of 1.2 µM and 3.8 µM, respectively. The hexanoic acid chain in the target compound could confer improved solubility over the shorter acetic acid chain in 9d .

Acid Chain Length and Configuration

- Hexanoic Acid vs. Shorter Chains: The hexanoic acid chain in the target compound is longer than the acetic acid chains in compounds like [4-oxo-5-(3-phenylallylidene)-2-thioxothiazolidin-3-yl]acetic acid (). Longer chains may enhance solubility in lipid membranes but reduce aqueous solubility, impacting bioavailability .

- E vs. Z Configuration : The E-configuration in the target compound’s exocyclic double bond may lead to distinct spatial orientations compared to Z-configured analogs (e.g., ’s indole derivatives). For example, Z-isomers often exhibit stronger intramolecular hydrogen bonding, affecting stability and receptor binding .

Physical and Chemical Properties

- Melting Points: High melting points (e.g., 263–265°C for 9d) correlate with rigid aromatic substituents. The target compound’s hexanoic acid chain may lower its melting point compared to benzimidazole derivatives .

- Solubility: The hexanoic acid chain likely improves solubility in polar organic solvents (e.g., DMSO) compared to shorter-chain analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.